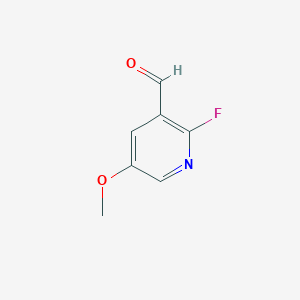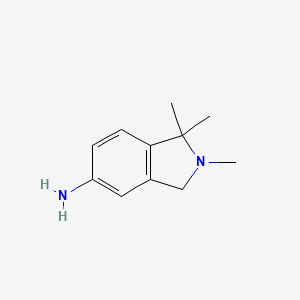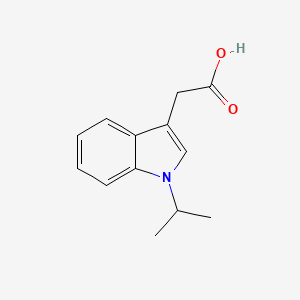
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)indolina
Descripción general
Descripción
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline” is a significant intermediate of 1H-indazole derivatives . It is also related to compounds such as “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether” and "diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzene-dicarboxylate" .
Synthesis Analysis
The compound is synthesized through two substitution reactions . It is related to the synthesis of other compounds such as "tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate" .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . Its physical and chemical properties are similar to those of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un intermedio importante en la síntesis orgánica . Se puede sintetizar a través de reacciones nucleofílicas y de amidación . También se utiliza en la síntesis de otros compuestos, como la N-(2-metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)ciclopropanosulfonamida y el tert-butil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indazol-1-carboxilato .
Análisis cristalográfico y conformacional
La estructura del compuesto puede caracterizarse mediante RMN de 1H y 13C, IR, MS y difracción de rayos X de monocristal . Las estructuras cristalinas obtenidas por estos métodos son consistentes con los valores calculados por la teoría del funcional de la densidad (DFT) .
Estudio de las propiedades fisicoquímicas
La DFT se utiliza para estudiar el potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto para aclarar aún más ciertas propiedades físicas y químicas .
Síntesis de fármacos
En la síntesis orgánica de fármacos, los compuestos de ácido bórico se utilizan normalmente para proteger los dioles; se utiliza en la síntesis asimétrica de aminoácidos, reacciones de Diels–Alder y de acoplamiento de Suzuki .
Inhibidores enzimáticos o fármacos de ligandos específicos
En la investigación de aplicaciones farmacológicas, los compuestos de ácido bórico se utilizan normalmente como inhibidores enzimáticos o fármacos de ligandos específicos . Se pueden utilizar para tratar tumores e infecciones microbianas, y también se pueden utilizar para tratar fármacos contra el cáncer .
Sondas fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas .
Portadores de fármacos sensibles a estímulos
Los enlaces de éster bórico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos debido a sus ventajas de condiciones de construcción simples, buena biocompatibilidad y capacidad de respuesta a diversos cambios microambientales, como el pH, la glucosa y el ATP en el organismo .
Aplicaciones agrícolas y energéticas
Se ha informado que los derivados de indazol, de los que este compuesto es un intermedio significativo, tienen actividades insecticidas, de deshierbe y fotoeléctricas .
Direcciones Futuras
The compound is a significant intermediate of 1H-indazole derivatives, which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it may have potential applications in the fields of medicine, pesticides, functional materials, and chemical engineering .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHYGQNRQMVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718425 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1062174-44-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?
A1: Understanding the crystal structure of a compound provides valuable insights into its three-dimensional arrangement and bonding interactions. In this study [], X-ray single crystal diffraction was employed to determine the crystal structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. This experimentally determined structure was then compared to the computationally optimized structure obtained from Density Functional Theory (DFT) calculations. The agreement between the two structures strengthens the reliability of the computational model and offers a deeper understanding of the compound's molecular geometry and potential interactions with other molecules. This information can be crucial for future studies exploring its potential applications, especially in the context of pharmaceutical development where understanding molecular interactions is essential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1442665.png)






![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)


